molecular formula C20H16O4 B13751579 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol CAS No. 78776-38-2

7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol

Cat. No.: B13751579
CAS No.: 78776-38-2
M. Wt: 320.3 g/mol
InChI Key: GIFKXVYVTYJSRN-UHFFFAOYSA-N
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Description

7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and significant biological activities. It is often studied in the context of its metabolic pathways and its potential carcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol typically involves the hydroxylation of 7,12-dimethylbenz(a)anthracene. This process can be achieved through various chemical reactions, including oxidation reactions using reagents such as potassium permanganate or osmium tetroxide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. laboratory synthesis methods are well-established and involve controlled reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Quinones, dihydrodiols.

    Reduction: Parent hydrocarbons, reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol is extensively used in scientific research due to its biological activity. Some key applications include:

Mechanism of Action

The mechanism of action of 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol involves its interaction with cellular enzymes and DNA. It is metabolized by mixed-function oxidases in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutations and carcinogenesis . The interleukin-2 pathway has also been implicated in its immunosuppressive effects .

Similar Compounds:

  • 7,12-Dimethylbenz(a)anthracene
  • 7-Hydroxymethyl-12-methylbenz(a)anthracene
  • 12-Hydroxymethyl-7-methylbenz(a)anthracene

Comparison: this compound is unique due to its specific hydroxylation pattern, which influences its biological activity and metabolic pathways. Compared to its dimethylated counterparts, this compound exhibits distinct reactivity and potential for forming reactive intermediates .

Properties

78776-38-2

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

7,12-bis(hydroxymethyl)benzo[a]anthracene-3,4-diol

InChI

InChI=1S/C20H16O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,21-24H,9-10H2

InChI Key

GIFKXVYVTYJSRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(=C4O)O)CO

Origin of Product

United States

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